molecular formula C32H25N3O5 B12036031 [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

Cat. No.: B12036031
M. Wt: 531.6 g/mol
InChI Key: MAQWBQPPMGHFMP-FMFFXOCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate is a naphthalene-based hydrazone derivative featuring a 4-ethoxybenzoate ester group. This compound shares structural motifs with several analogs, enabling comparisons of physicochemical properties, synthetic routes, and inferred biological activities.

Properties

Molecular Formula

C32H25N3O5

Molecular Weight

531.6 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate

InChI

InChI=1S/C32H25N3O5/c1-2-39-24-17-14-23(15-18-24)32(38)40-29-19-16-22-9-3-5-11-25(22)27(29)20-33-35-31(37)30(36)34-28-13-7-10-21-8-4-6-12-26(21)28/h3-20H,2H2,1H3,(H,34,36)(H,35,37)/b33-20+

InChI Key

MAQWBQPPMGHFMP-FMFFXOCNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate typically involves multiple steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-(naphthalen-1-ylamino)-2-oxoacetyl hydrazine with an aldehyde to form the hydrazone.

    Condensation reaction: The hydrazone intermediate is then reacted with naphthalene-2-carbaldehyde under acidic or basic conditions to form the final product.

    Esterification: The final step involves the esterification of the product with 4-ethoxybenzoic acid to yield the desired compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moieties, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products:

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular processes due to its ability to interact with various biomolecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced conductivity.

Mechanism of Action

The mechanism by which [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s analogs differ primarily in substituent groups and their positions, which influence electronic, steric, and solubility properties:

Compound Name / ID Key Structural Features Substituent Impact
Target Compound 4-ethoxybenzoate ester, naphthalen-1-ylamino hydrazone Ethoxy group enhances lipophilicity; dual naphthalene cores increase π-π stacking potential.
[2-ethoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] benzoate Ethoxybenzoate attached to phenyl ring (position 4) Reduced steric hindrance compared to naphthalen-2-yl ester; similar CCS values (216.3 Ų for [M+H]+).
1-[(E)-({2-[(4-ethylphenyl)amino]-2-oxoacetyl}hydrazono)methyl]-2-naphthyl 4-methylbenzoate 4-methylbenzoate ester, 4-ethylphenylamino group Methyl group lowers solubility vs. ethoxy; ethylphenyl enhances hydrophobic interactions.
N′-{(E)-[4-(Dimethylamino)phenyl]methylene}-2-(1-naphthyl)acetohydrazide Dimethylamino-phenyl group Polar dimethylamino group improves aqueous solubility; may alter binding affinity.
2-(2-(4-Methoxybenzylidene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide 4-methoxybenzylidene hydrazine, 4-methylphenyl Methoxy group increases electron density; methylphenyl may reduce metabolic stability.

Physicochemical Properties

Collision cross-section (CCS) data and molecular weights provide insights into permeability and intermolecular interactions:

  • Target Compound : Predicted CCS = 216.3 Ų ([M+H]+), molecular weight = 481.16 g/mol .
  • Analog : CCS = 216.3 Ų ([M+H]+), molecular weight = 482.17 g/mol.
  • Analog : No CCS data, but molecular weight = 378.41 g/mol (lower due to absence of naphthalene core).

Higher molecular weights in naphthalene-containing analogs suggest reduced membrane permeability but enhanced stacking interactions in hydrophobic environments.

Methodological Considerations for Comparison

Computational Similarity Assessment

  • Molecular Fingerprints : MACCS or Morgan fingerprints () quantify structural overlap. Tanimoto coefficients >0.7 indicate high similarity .
  • Crystallographic Tools : SHELX and ORTEP () enable precise structural comparisons, confirming conformational differences in substituent placement .

Limitations

  • Lack of experimental data (e.g., IC₅₀, logP) limits direct activity comparisons.
  • CCS predictions () require validation via ion mobility spectrometry .

Biological Activity

The compound [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate is a complex organic molecule with potential biological activities. Its structural features, including multiple aromatic rings and nitrogen-containing functionalities, suggest possible applications in medicinal chemistry, particularly in the development of anticancer, antimicrobial, and anti-inflammatory agents.

Structural Overview

The compound can be broken down into several key components:

  • Naphthalene Rings : These contribute to the compound's hydrophobic characteristics and potential interactions with biological membranes.
  • Hydrazinylidene Moiety : Known for its reactivity, this group can participate in nucleophilic reactions, making it a target for biological interactions.
  • Ethoxy Group : This functional group may enhance solubility and stability in biological systems.

Anticancer Properties

Research indicates that compounds structurally similar to [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate exhibit significant anticancer activity. For example:

  • Cell Proliferation Inhibition : Studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values often in the nanomolar range .
CompoundCell LineIC50 (nM)Mechanism of Action
Compound AMCF-752Induces apoptosis via tubulin disruption
Compound BA54974G2/M phase arrest leading to cell death

Antimicrobial Activity

Preliminary studies suggest that this compound and its analogs may also possess antimicrobial properties. The presence of naphthalene derivatives has been linked to activity against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes .

Anti-inflammatory Effects

The structural components of the compound suggest potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making them candidates for treating inflammatory diseases .

Mechanistic Studies

Understanding the mechanisms through which [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate exerts its biological effects is crucial. Key studies include:

  • Computational Docking : Simulations suggest that the compound may bind effectively to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to [1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-ethoxybenzoate:

  • Study on Breast Cancer Cells : A derivative demonstrated a significant reduction in cell viability and induction of apoptosis through caspase activation.
  • Antimicrobial Testing : An analog showed effectiveness against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antimicrobial potential.

Q & A

Q. Table 1. Key Synthesis Parameters from Literature

StepReagents/ConditionsYieldReference
Hydrazone FormationDMF, POCl₃, 0°C → 90°C70–80%
CyclizationEthanol, NaOAc, reflux (2 h)~70%
PurificationRecrystallization (ethanol/water)>95%

Q. Table 2. Spectral Data for Structural Confirmation

TechniqueDiagnostic FeaturesReference
¹H-NMRδ 10.2 ppm (hydrazone NH), δ 8.3 ppm (naphthyl H)
IR1715 cm⁻¹ (ester C=O), 1650 cm⁻¹ (hydrazone C=N)
X-ray DiffractionConfirms E-configuration and dihedral angles

Key Considerations for Experimental Design

  • Reaction optimization : Use gradient heating (0°C → 90°C) to minimize side reactions during hydrazone formation .
  • Purification : Ethanol/water recrystallization effectively removes unreacted starting materials .
  • Data validation : Cross-reference NMR and X-ray data to resolve ambiguities in stereochemical assignments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.